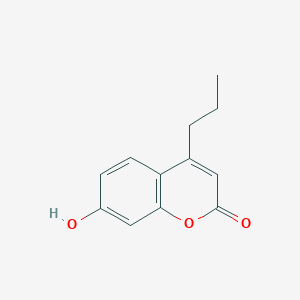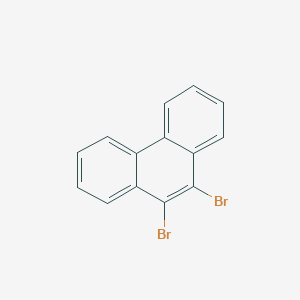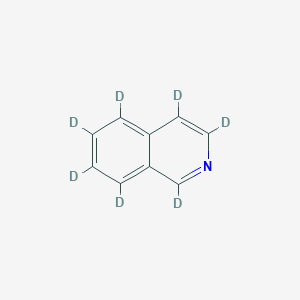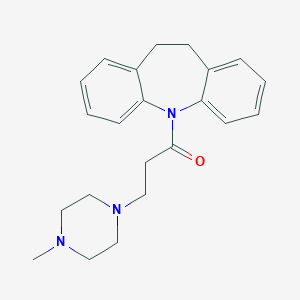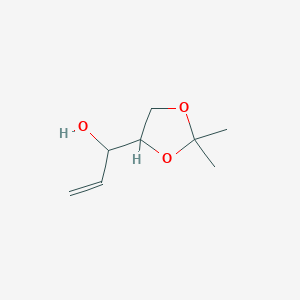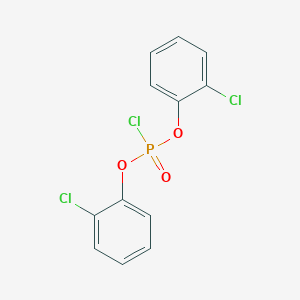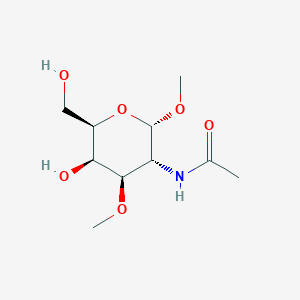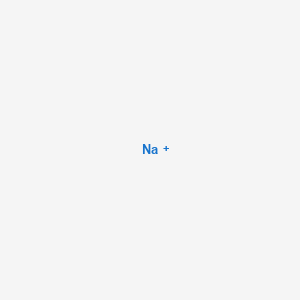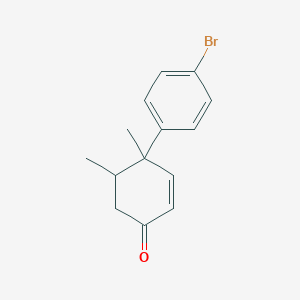
4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one (also known as 4-Bromo-4'-methyl-2'-oxo-2-phenyl-1-phenylaminoethylcyclohexane) is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are widely distributed in the plant kingdom and have been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one is not fully understood, but it is thought to involve multiple pathways. The compound has been found to interact with various cellular targets, including proteins involved in cell signaling and cell cycle regulation. It has also been shown to induce DNA damage and inhibit DNA repair processes, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce a variety of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response.
3. Antioxidant effects: The compound has been found to possess antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one, including:
1. Development of new anticancer therapies: The compound has shown promising anticancer activity and could be developed into a new cancer therapy.
2. Investigation of its anti-inflammatory properties: Further research is needed to fully understand the anti-inflammatory properties of the compound and its potential as a treatment for inflammatory diseases.
3. Evaluation of its antioxidant activity: The compound's antioxidant activity needs to be further evaluated to determine its potential as a therapeutic agent for oxidative stress-related diseases.
4. Development of new synthesis methods: New synthesis methods for this compound could be developed to improve its yield and purity.
Conclusion:
In conclusion, this compound is a compound with potential therapeutic applications due to its potent anticancer, anti-inflammatory, and antioxidant properties. The compound's mechanism of action is not fully understood, but it is thought to involve multiple pathways. Further research is needed to fully understand the compound's properties and potential as a therapeutic agent.
合成法
The synthesis of 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one involves the condensation of 4-bromoacetophenone and 4,5-dimethylcyclohexane-1,2-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Anticancer activity: Several studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a promising candidate for the development of new cancer therapies.
2. Anti-inflammatory activity: this compound has also been found to possess anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
3. Anti-oxidant activity: The compound has also been found to possess antioxidant activity, which is important for protecting cells from oxidative damage. This activity is thought to be due to the presence of the phenolic group in the molecule, which can scavenge free radicals and prevent oxidative stress.
特性
CAS番号 |
17429-37-7 |
|---|---|
分子式 |
C14H15BrO |
分子量 |
279.17 g/mol |
IUPAC名 |
4-(4-bromophenyl)-4,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c1-10-9-13(16)7-8-14(10,2)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3 |
InChIキー |
CKMKVUDREHULBH-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C2=CC=C(C=C2)Br |
正規SMILES |
CC1CC(=O)C=CC1(C)C2=CC=C(C=C2)Br |
同義語 |
4-(p-Bromophenyl)-4,5-dimethyl-2-cyclohexen-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



